![molecular formula C12H10O2 B3037724 1,2-Bis(prop-2-yn-1-yloxy)benzene CAS No. 5651-91-2](/img/structure/B3037724.png)
1,2-Bis(prop-2-yn-1-yloxy)benzene
Overview
Description
“1,2-Bis(prop-2-yn-1-yloxy)benzene” is a chemical compound with the molecular formula C9H8O . It is also known by other names such as (Prop-2-yn-1-yloxy)benzene, benzene, (2-propyn-1-yloxy)-, Benzene, (2-propynyloxy)-, Ether, phenyl 2-propynyl, Phenyl 2-propynyl ether, and Phenyl prop-2-yn-1-yl ether .
Synthesis Analysis
The synthesis of “1,2-Bis(prop-2-yn-1-yloxy)benzene” involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular structure of “1,2-Bis(prop-2-yn-1-yloxy)benzene” is C9H8O . The average mass is 186.207 Da and the monoisotopic mass is 186.068085 Da .Chemical Reactions Analysis
The chemical reactions involving “1,2-Bis(prop-2-yn-1-yloxy)benzene” include its reaction with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reaction yields compounds in good amounts (53–85%) .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, the crystal structure of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene was analyzed, providing valuable insights into its molecular structure .
Synthesis of Derivatives
1,2-Bis(prop-2-yn-1-yloxy)benzene can be used as a starting material for the synthesis of various derivatives. A study reported the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide .
Biological Evaluation
The synthesized (prop-2-ynyloxy)benzene derivatives were evaluated for their biological activities. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to have significant antiurease activity, and 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene showed potent antibacterial activity against Bacillus subtillus .
Luminescent Properties
Compounds with large conjugated structures, which can be formed by reacting the bromine atom of dibromobenzene with vinyl pyridine, have excellent luminescent properties. This makes 1,2-Bis(prop-2-yn-1-yloxy)benzene a valuable compound in the field of luminescent materials .
Click Chemistry
The compound can be used in click chemistry, a type of chemical reaction that is widely used in drug development and biomedical materials. The reaction of copper-catalyzed azides forming 5-membered heteroatomic rings with alkynes is one of the classic click reactions .
Theranostic Approach
The compound can be used in a one-step in vivo metabolic labeling as a theranostic approach for overcoming drug-resistant bacterial infections .
Safety and Hazards
The safety data sheet for “1,2-Bis(prop-2-yn-1-yloxy)benzene” indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
1,2-Bis(prop-2-yn-1-yloxy)benzene and its derivatives have been observed to exhibit a range of biological activities, including antimicrobial, antitumor, anti-HIV, DNA scavenging inhibitors, anti-proliferating, anti-obesity, and central nervous system activities . The specific targets of these actions are likely diverse and depend on the particular derivative and biological context.
Mode of Action
The compound’s mode of action is primarily through its alkynyl groups. These groups are highly reactive and provide a basis for the click reaction . This reactivity allows the compound to interact with its targets, leading to various changes in the target molecules.
Biochemical Pathways
1,2-Bis(prop-2-yn-1-yloxy)benzene is an intermediate in the synthesis of triazole via Huigen dipolar cycloaddition method using click chemistry . Terminal alkynes, such as those present in this compound, provide an efficient method for the synthesis of triazole .
Pharmacokinetics
The compound’s biological effects suggest it is likely absorbed and distributed in the body to some extent .
Result of Action
The compound and its derivatives have shown significant biological effects. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against the urease enzyme, with a percentage inhibition of 82.00±0.09 at 100 µg/mL . Additionally, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial against Bacillus subtillus .
Action Environment
The action of 1,2-Bis(prop-2-yn-1-yloxy)benzene can be influenced by various environmental factors. For instance, the presence of differently substituted phenol and aniline derivatives can affect the reaction of the compound with propargyl bromide . Additionally, the solvent used can also impact the reaction, with aprotic polar solvents favoring SN2 type reactions .
properties
IUPAC Name |
1,2-bis(prop-2-ynoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h1-2,5-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJKMOLQDOVRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301814 | |
Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(prop-2-yn-1-yloxy)benzene | |
CAS RN |
5651-91-2 | |
Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5651-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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